Technical Documentation Center

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • CAS: 1190315-53-7

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Introduction & Mechanistic Rationale The functionalization of 7-azaindole scaffolds is a cornerstone in modern drug discovery due to their bioisosteric relationship with indoles and purines. However, performing a Suzuki-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of 7-azaindole scaffolds is a cornerstone in modern drug discovery due to their bioisosteric relationship with indoles and purines. However, performing a Suzuki-Miyaura cross-coupling on methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate presents two distinct chemoselectivity challenges:

  • Unprotected Pyrrole N-H: The acidic N-H (pKa ~16) can coordinate with the palladium catalyst or consume basic equivalents, potentially stalling the catalytic cycle if not properly buffered.

  • C4 Methyl Ester Sensitivity: The ester group is highly susceptible to saponification (hydrolysis) under the standard aqueous basic conditions typically employed in Suzuki couplings.

To address these competing liabilities, this protocol leverages Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst and K₃PO₄ as a mild base in a 1,4-Dioxane/H₂O solvent system.

Causality in Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This sterically enforces a cis-coordination of the aryl groups on the Pd(II) intermediate, which significantly lowers the activation energy required for reductive elimination. This is critical when coupling electron-deficient heteroaryls that might otherwise stall the catalytic cycle .

  • Base (K₃PO₄): Strong bases (e.g., NaOH, KOtBu) will rapidly hydrolyze the C4 methyl ester to the corresponding carboxylic acid. K₃PO₄ provides sufficient basicity to form the reactive boronate species required for transmetalation without causing saponification .

  • Solvent (1,4-Dioxane/H₂O): A biphasic 4:1 mixture ensures the solubility of the inorganic base while the organic phase stabilizes the catalyst and substrate, promoting efficient cross-phase mass transfer .

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C6-Br) Pd0->OxAdd Substrate PdII Aryl-Pd(II)-Br Complex OxAdd->PdII Trans Transmetalation (Boronic Acid + Base) PdII->Trans PdII_Trans Diaryl-Pd(II) Complex Trans->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C6-Arylated 7-Azaindole (Ester Preserved) RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle for C6-arylation of the 7-azaindole substrate.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization of base and solvent combinations to maximize C6-arylation while minimizing C4-ester hydrolysis.

Table 1: Condition Optimization for C6-Arylation (Using Phenylboronic Acid)

Base (2.5 eq)Solvent System (v/v)Temp (°C)Conversion (%)Ester Hydrolysis (%)
NaOHTHF / H₂O (4:1)80>95>80
K₂CO₃DMF / H₂O (5:1)908535
Cs₂CO₃Dioxane / H₂O (4:1)909215
K₃PO₄ Dioxane / H₂O (4:1) 80 >95 <2
NaHCO₃Dioxane / H₂O (4:1)8088<1

Note: While NaHCO₃ completely prevents hydrolysis, the overall conversion is slightly reduced due to its weaker ability to activate sterically hindered boronic acids. K₃PO₄ offers the optimal balance.

Experimental Workflow & Protocol

Workflow Step1 1. Preparation Charge flask with substrate, boronic acid, Pd(dppf)Cl2, and K3PO4 Step2 2. Degassing Evacuate and backfill with Ar (3x) Add degassed Dioxane/H2O Step1->Step2 Step3 3. Reaction Heat at 80°C for 4-12 hours Monitor via TLC/LC-MS Step2->Step3 Step4 4. Workup Cool to RT Extract with EtOAc Wash with brine Dry over Na2SO4 Step3->Step4 Step5 5. Purification Concentrate in vacuo Flash Chromatography (Hexane/EtOAc) Step4->Step5

Fig 2: Step-by-step experimental workflow for the chemoselective cross-coupling.

Materials & Reagents
  • Substrate: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv, limiting reagent)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)

  • Solvents: 1,4-Dioxane (Anhydrous) and Deionized Water

Step-by-Step Procedure

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask or a heavy-walled microwave vial equipped with a magnetic stir bar, add methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) and the selected boronic acid (1.3 eq).

  • Add K₃PO₄ (2.5 eq) and the palladium catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Self-Validation Check: The catalyst should appear as a dark red/orange powder. If it is brown or grey, it may have oxidized and should be replaced.

Step 2: Degassing (Critical Step)

  • Seal the reaction vessel with a rubber septum (or crimp cap).

  • Connect the flask to a Schlenk line. Evacuate the vessel under high vacuum for 2-3 minutes, then carefully backfill with Argon. Repeat this freeze-pump-thaw or evacuation-backfill cycle a total of three times.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to minimize the oxidative homocoupling of the boronic acid.

Step 3: Solvent Addition & Heating

  • In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture with Argon for 15 minutes.

  • Add the degassed solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously (≥800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 4 to 12 hours. Monitor the progress via LC-MS or TLC (typically using 50% EtOAc in Hexanes). The reaction is complete when the starting bromide is fully consumed.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and Water (approx. 10 mL of each per mmol of substrate).

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual inorganic salts and dioxane.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Dry-load the crude residue onto silica gel.

  • Purify via flash column chromatography using a gradient elution of Hexanes to EtOAc (typically 20% to 70% EtOAc, depending on the polarity of the coupled aryl group).

  • Pool the pure fractions and concentrate in vacuo to afford the final C6-arylated methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

References

  • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega (2023) URL: [Link]

  • Title: Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 Source: Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry (2023) URL: [Link]

Application

using methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a 7-azaindole building block

Advanced Application Note: Methyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Methyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a highly privileged structure in the design of ATP-competitive kinase inhibitors 1[1]. As a bioisostere of indole and purine, it offers superior physicochemical properties and unique hydrogen-bonding capabilities. This technical guide details the strategic utility of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190315-53-7) 2[2], a highly functionalized building block that enables divergent, late-stage functionalization at the C4 and C6 positions.

Structural Rationale & Causality in Drug Design

The molecular architecture of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate provides three orthogonal vectors for structural elaboration:

  • The N1-H / N7 Bidentate Motif : The pyrrole NH acts as a hydrogen bond donor, while the pyridine N7 acts as a hydrogen bond acceptor. This arrangement perfectly complements the backbone amide residues (e.g., Cys, Met) in the hinge region of various kinases, forming robust bidentate hydrogen bonds 3[3].

  • The C6-Bromine Vector : The electron-deficient nature of the pyridine ring highly activates the C6-Br bond toward oxidative addition by palladium catalysts. This allows for efficient Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce aryl, heteroaryl, or amine moieties that probe the hydrophobic pocket adjacent to the ATP binding site 4[4].

  • The C4-Methyl Carboxylate Vector : Positioned to project toward the solvent-exposed channel or the ribose-binding pocket, the C4 ester can be readily hydrolyzed and converted into diverse amide libraries. This enables the fine-tuning of pharmacokinetic properties (e.g., aqueous solubility, permeability) without disrupting the core hinge-binding interactions 1[1].

Quantitative Data Summary: Indole vs. 7-Azaindole

Transitioning from a traditional indole scaffold to a 7-azaindole framework fundamentally alters the molecule's physicochemical profile, consistently leading to improved drug-like properties 1[1].

Physicochemical ParameterIndole Scaffold7-Azaindole ScaffoldImpact on Drug Design
H-Bond Donors 1 (N1-H)1 (N1-H)Maintains critical interaction with kinase hinge region backbone carbonyl 3[3].
H-Bond Acceptors 01 (N7)Enables bidentate binding with hinge region backbone amide NH, increasing potency .
Aqueous Solubility LowModerate to HighImproved oral bioavailability and formulation characteristics 1[1].
Lipophilicity (cLogP) HigherLower (~0.5-1.0 log units less)Reduces non-specific binding, improving safety profiles and ADME-Tox 4[4].
Electron Density Electron-richElectron-deficientEnhances metabolic stability against CYP450-mediated oxidative degradation.

Strategic Workflow & Synthetic Pathways

To fully leverage this building block, a divergent synthetic strategy is employed. The workflow below illustrates the sequential functionalization necessary to build a complex kinase inhibitor library from the core scaffold.

SyntheticWorkflow SM Methyl 6-bromo-1H-pyrrolo [2,3-b]pyridine-4-carboxylate Step1 N1-Protection (SEM-Cl, NaH) SM->Step1 Int1 N1-SEM Protected Intermediate Step1->Int1 Step2 C6 Cross-Coupling (Suzuki/Buchwald) Int1->Step2 Int2 C6-Functionalized Intermediate Step2->Int2 Step3 C4 Ester Hydrolysis (LiOH, H2O/THF) Int2->Step3 Int3 C4 Carboxylic Acid Step3->Int3 Step4 C4 Amidation (HATU, Amine) Int3->Step4 Int4 C4 Amide Derivative Step4->Int4 Step5 Global Deprotection (TFA) Int4->Step5 Product Final 7-Azaindole Kinase Inhibitor Step5->Product

Divergent synthetic workflow of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: N1-Protection via SEM-Cl

Causality: The free pyrrole NH (pKa ~13) can poison palladium catalysts or undergo undesired N-arylation during cross-coupling. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is highly stable to the basic conditions of Suzuki couplings and the nucleophilic conditions of amidation, yet easily cleaved by TFA or TBAF 4[4].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M+H]⁺ + 130 Da emerges.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: C6 Suzuki-Miyaura Cross-Coupling

Causality: To install the hydrophobic moiety targeting the kinase back-pocket. The bidentate ligand dppf is utilized to stabilize the Pd(0) species and prevent catalyst deactivation during the challenging oxidative addition into the electron-deficient pyridyl bromide5[5].

  • Preparation: Charge a microwave vial with the N1-SEM protected intermediate (1.0 eq), desired arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: K₂CO₃ converts the boronic acid to a highly reactive boronate complex, facilitating transmetalation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Purge with argon for 5 minutes.

  • Reaction: Seal the vial and heat at 90 °C for 4-6 hours.

  • Validation Check: Analyze via TLC (UV active) and LC-MS. Look for the disappearance of the characteristic bromine isotope pattern (1:1 ratio for [M] and [M+2]).

  • Workup: Filter through a Celite pad to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 3: C4 Ester Hydrolysis and Amidation

Causality: Saponification of the methyl ester yields the lithium carboxylate, which is then activated using HATU. HATU is selected over EDC/HOBt because it forms a highly reactive HOAt ester, which is critical for driving efficient amide bond formation at the sterically hindered C4 position 4[4].

  • Hydrolysis: Dissolve the C6-functionalized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

  • Validation Check 1: LC-MS should show complete conversion to the corresponding carboxylic acid ([M-CH₃+H]⁺).

  • Acidification: Carefully acidify to pH 3-4 using 1M HCl. Extract the precipitated acid with EtOAc, dry, and concentrate.

  • Activation & Amidation: Dissolve the crude acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester. Add the desired amine (1.2 eq) and stir at room temperature for 12 hours.

  • Validation Check 2: LC-MS should confirm the mass of the target amide.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF and HATU byproducts), dry, and purify via preparative HPLC.

Biological Application: Kinase Inhibition Pathways

7-Azaindole derivatives synthesized from this building block are frequently deployed as ATP-competitive inhibitors targeting dysregulated kinases in oncology, such as BRAF in the MAPK signaling pathway or BTK in B-cell receptor signaling . By mimicking the adenine ring of ATP, these compounds block kinase autophosphorylation and downstream signal transduction.

MAPK_Pathway Stimulus Growth Factor RTK RTK Stimulus->RTK RAS RAS RTK->RAS BRAF BRAF Kinase RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->BRAF ATP-Competitive Inhibition

Interruption of the MAPK signaling pathway via ATP-competitive inhibition at BRAF.

References

  • BenchChem : An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery. 1

  • NIH PMC : Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.

  • NIH PMC : The Azaindole Framework in the Design of Kinase Inhibitors. 4

  • ChemicalBook : Application research of 7-Azaindole. 3

  • ResearchGate : The Azaindole Framework in the Design of Kinase Inhibitors. 5

  • Sigma-Aldrich : Methyl pyrrolo[2,3-b]pyridine-4-carboxylate Product Specifications. 2

Sources

Method

Application Note: Leveraging Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Targeted Kinase Inhibitor Discovery

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Structural Rationale: The 7-Azaindole Privilege In small-molecule kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Structural Rationale: The 7-Azaindole Privilege

In small-molecule kinase inhibitor discovery, achieving high selectivity and potency within the highly conserved ATP-binding pocket remains a formidable challenge. Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a highly functionalized 7-azaindole derivative, has emerged as a privileged building block for rational drug design[1].

The utility of this specific scaffold lies in its tri-functional nature:

  • The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) Core: Acts as an ATP-mimetic. The N1 (pyrrole NH) and N7 (pyridine nitrogen) atoms form critical, bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region[2].

  • The C6-Bromide: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Substituents at this position typically project toward the solvent-exposed channel, allowing for the tuning of physicochemical properties and the optimization of kinase selectivity profiles[1].

  • The C4-Methyl Ester: Provides a functionalizable vector pointing toward the ribose-binding pocket or the deep DFG (Asp-Phe-Gly) motif. Hydrolysis and subsequent amidation at this position are frequently used to design Type II kinase inhibitors that trap the kinase in an inactive "DFG-out" conformation[3].

Mechanistic Binding Logic in the Kinase ATP-Pocket

Understanding the spatial orientation of the 7-azaindole scaffold is critical for structure-based drug design (SBDD). The diagram below illustrates the causal relationship between the scaffold's functional groups and their corresponding sub-pockets within a typical kinase domain.

BindingMode Hinge Kinase Hinge Region (Backbone Amides) Core 7-Azaindole Core (Bidentate H-Bonds) Core->Hinge N1 & N7 Interaction C6 C6-Aryl/Alkyl Substituent Core->C6 Covalent C4 C4-Amide/Urea Derivatization Core->C4 Covalent Solvent Solvent Exposed Region C6->Solvent Hydrophobic/Solvation Ribose Ribose / DFG Pocket (Type I/II Selectivity) C4->Ribose H-Bond / Steric Fit

Spatial orientation and binding logic of C4/C6-functionalized 7-azaindoles in the ATP pocket.

Structure-Activity Relationship (SAR) Profiling

Literature demonstrates that systematic modification of the 7-azaindole core yields highly potent inhibitors across diverse kinase families, including Cyclin-Dependent Kinases (CDKs), Ataxia Telangiectasia Mutated (ATM) kinase, and Traf2- and Nck-interacting kinase (TNIK)[1][2][3][4].

The table below summarizes representative SAR data demonstrating how specific substitutions at the C6 and C4/C5 positions of the 1H-pyrrolo[2,3-b]pyridine scaffold dictate target selectivity and binding mechanics.

Target KinaseKey Substituents on 7-Azaindole CoreBiochemical IC₅₀Mechanistic Impact & SelectivityReference
CDK7 C6: 3,5-dimethylisoxazol-4-yl< 10 nMHigh selectivity (>4000-fold) driven by solvent channel interactions and slow off-rate kinetics.[1]
CDK8 C5/C4 Vector: 4-methyl-3-(CF3)phenyl propenamide48.6 nMType II binding; the extended amide system penetrates the DFG-out allosteric pocket.[3]
ATM C6/C4 Vector: Cyclopentyl / Substituted pyrimidine< 5 nM>700-fold selectivity over PIKK family members; deep pocket steric fit.[4]
TNIK C6: Substituted piperazine / amines< 1 nMEnhanced aqueous solubility; amine nitrogen interacts with solvent-interface residues.[2]

Experimental Workflows & Protocols

To transform methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate into a library of testable drug candidates, a robust, self-validating workflow is required. The following protocols detail the chemical diversification and subsequent biochemical validation of the synthesized library.

Workflow A Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Core Scaffold) B C6-Diversification Suzuki-Miyaura Cross-Coupling A->B Pd-Catalysis C C4-Diversification Ester Hydrolysis & Amidation B->C SAR Expansion D Primary Biochemical Screening (TR-FRET Kinase Assay) C->D Library Generation E Orthogonal Cellular Assays (Target Engagement & Viability) D->E Hit Triage

End-to-end workflow from chemical scaffold diversification to biological hit triage.

Protocol 4.1: Chemical Diversification of the Scaffold

Step A: C6-Position Suzuki-Miyaura Cross-Coupling Causality: The use of Pd(dppf)Cl₂ is highly recommended for this scaffold. Its large bite angle facilitates the reductive elimination of bulky or electron-rich heteroaryl groups, minimizing protodehalogenation side reactions[1].

  • In a microwave-safe vial, dissolve methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) and the desired boronic acid/pinacol ester (1.2 eq) in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

  • Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Purge the vial with N₂ for 5 minutes to prevent catalyst oxidation.

  • Heat the mixture at 90°C for 2–4 hours (or 110°C for 30 mins via microwave irradiation).

  • Cool to room temperature, filter through a Celite pad, concentrate, and purify via flash chromatography (EtOAc/Hexanes) to yield the C6-functionalized intermediate.

Step B: C4-Position Ester Hydrolysis and Amidation Causality: Lithium hydroxide (LiOH) is utilized for saponification as it is mild enough to prevent the degradation of the delicate azaindole core. For amidation, HATU is superior to EDC/HOBt for coupling sterically hindered or electron-deficient anilines, which are often required for Type II inhibitor design[3].

  • Hydrolysis: Dissolve the intermediate from Step A in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 4 using 1M HCl, extract with EtOAc, and dry to yield the free carboxylic acid.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC to obtain the final test compound.

Protocol 4.2: Biochemical Validation via TR-FRET Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for primary kinase screening. By utilizing a europium-labeled antibody with a long emission half-life, a time delay can be introduced before reading the plate. This eliminates short-lived auto-fluorescence emitted by the synthetic library compounds, drastically reducing false-positive hit rates.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the synthesized 7-azaindole compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK7 or CDK8) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding (critical for slow-off-rate inhibitors)[1].

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be calibrated to the specific Km​ of the target kinase to accurately assess ATP-competitive inhibition. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mixture containing EDTA (to stop the reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody paired with a ULight-labeled tracer.

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., EnVision) using a 320 nm excitation filter and monitoring dual emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against positive (DMSO) and negative (no enzyme) controls to determine the IC₅₀ values via a 4-parameter logistic non-linear regression model.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters (2021). Available at:[Link][2]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (2025). Available at:[Link][4]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry (2022). Available at:[Link][3]

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry (2021). Available at:[Link][1]

Sources

Application

A Robust, Validated RP-HPLC Method for the Analysis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This compound, a key intermediate in pharmaceutical synthesis, possesses structural features—specifically a basic pyridine nitrogen and a fused aromatic system—that necessitate a systematic approach to achieve robust and reliable separation. We detail the entire workflow, from initial analyte characterization and strategic selection of chromatographic parameters to a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing both a ready-to-implement protocol and the underlying scientific rationale for each procedural step.

Analyte Characterization & Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

Structure: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MW: 271.10 g/mol , Formula: C₁₀H₇BrN₂O₂) is a substituted 7-azaindole. Its structure contains:

  • A pyrrolo[2,3-b]pyridine nucleus : A fused aromatic heterocyclic system that is a strong chromophore, ideal for UV detection.

  • A pyridine nitrogen : This imparts basic properties (typical pKa for pyridine is ~5.2), making the molecule's overall charge highly dependent on mobile phase pH.[5]

  • A pyrrole nitrogen : Generally considered non-basic under typical HPLC conditions.[5]

  • A methyl ester group : Adds polarity.

  • A bromo substituent : Increases hydrophobicity.

Key Analytical Challenges & Strategic Solutions:

  • Peak Tailing: The basic pyridine nitrogen can undergo secondary ionic interactions with acidic residual silanols on traditional silica-based HPLC columns, leading to significant peak tailing.

    • Solution: Employ a modern, high-purity, fully end-capped C18 column. Furthermore, controlling the mobile phase pH is critical. By operating at a low pH (e.g., pH < 3), the pyridine nitrogen is fully and consistently protonated, minimizing silanol interactions and promoting sharp, symmetrical peaks.

  • Retention Control: The molecule has mixed polarity. Achieving adequate retention without excessively long run times requires careful balancing of the mobile phase composition.

    • Solution: Reversed-phase chromatography is the ideal mode.[6][7] A gradient elution using a water/acetonitrile mobile phase will provide the necessary flexibility to elute the main analyte with good peak shape while also separating it from potentially more or less polar impurities.

  • Method Robustness: The method must be reliable across different instruments and laboratories.

    • Solution: A buffered mobile phase is essential to maintain a constant pH and ensure reproducible retention times. The method development and validation will explicitly test for robustness as per regulatory guidelines.[8][9]

Systematic Method Development Workflow

Our approach is not one of trial-and-error, but a logical progression from initial screening to final optimization. The workflow is designed to efficiently identify the optimal chromatographic space for the analyte.

MethodDevelopmentWorkflow start_end start_end process process decision decision output output A Start B Analyte Characterization (pKa, UV Scan, Solubility) A->B C Column & Mobile Phase Screening B->C D Initial Conditions: - Column: C18, 5 µm - Mobile Phase A: 0.1% Formic Acid in H₂O - Mobile Phase B: Acetonitrile - Gradient: 10-90% B in 15 min - Detector: DAD (210-400 nm) C->D E Evaluate Peak Shape & Retention D->E F Peak Shape Acceptable? E->F G Adjust pH / Buffer (e.g., to Phosphate pH 2.5) F->G No (Tailing > 1.5) H Optimize Gradient Slope & Run Time F->H Yes G->E I Optimize Flow Rate & Column Temperature H->I J Final Method Established I->J K End J->K

Caption: Logical workflow for systematic HPLC method development.

Step-by-Step Development Protocol
  • Analyte and Reagent Preparation:

    • Analyte Stock Solution: Accurately weigh and dissolve methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Working Standard: Dilute the stock solution with the same diluent to a working concentration of approximately 50 µg/mL for initial screening.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Initial Screening Experiment:

    • Rationale: The goal is to confirm analyte elution, estimate retention, and assess peak shape under generic reversed-phase conditions. A C18 column is the industry-standard starting point for moderately polar molecules.[10] Formic acid is used to achieve a low pH (~2.7), ensuring the pyridine nitrogen is protonated.

    • Conditions: See the table below.

    • Analysis: Inject the working standard. Evaluate the chromatogram for the analyte's retention time (tᵣ), peak symmetry (tailing factor), and UV spectrum from the Diode Array Detector (DAD). The UV spectrum will confirm the optimal wavelength for detection. Based on the pyrrolopyridine structure, strong absorbance is expected around 254 nm and 275 nm.[11]

  • Method Optimization:

    • Gradient Refinement: Based on the initial tᵣ, adjust the gradient slope to ensure the analyte elutes between 3 and 10 minutes with good resolution from any impurities and the solvent front. A shallower gradient around the elution time of the analyte will improve resolution from closely eluting species.

    • Temperature and Flow Rate: A column temperature of 30-40 °C is often used to improve peak efficiency and reduce system backpressure. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. These can be adjusted to fine-tune retention time and resolution, keeping in mind the guidelines for allowable adjustments in pharmacopeial methods like USP <621>.[12][13]

Recommended Analytical Protocol & System Suitability

This optimized method provides excellent peak shape and robust performance for the quantitative analysis of the target analyte.

Parameter Recommended Condition
Instrument HPLC or UHPLC system with a Diode Array Detector (DAD) or UV Detector
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 15 minutes
System Suitability Testing (SST)

Rationale: Before any sample analysis, SST must be performed to verify that the chromatographic system is performing adequately. This is a core tenet of a self-validating protocol.[8]

Procedure: Prepare a working standard solution at the target concentration (e.g., 50 µg/mL). Make five replicate injections.

SST Parameter Acceptance Criterion
Tailing Factor (T) ≤ 1.5
Retention Time (%RSD) ≤ 1.0% for five replicate injections
Peak Area (%RSD) ≤ 1.0% for five replicate injections
Theoretical Plates (N) > 5000

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation provides documented evidence that the protocol is fit for its intended purpose.[1][2][3] The following protocol outlines the necessary experiments according to ICH guidelines.

ValidationWorkflow start_end start_end phase phase sub_task sub_task Start Start Validation Specificity Specificity / Selectivity Start->Specificity Spec_Sub Inject blank (diluent) Inject placebo (if applicable) Inject analyte Check for interference at analyte tᵣ Specificity->Spec_Sub Linearity Linearity & Range Specificity->Linearity Lin_Sub Prepare 5-7 levels (e.g., 50-150% of target) Plot Area vs. Concentration Calculate R² ≥ 0.999 Linearity->Lin_Sub Accuracy Accuracy Linearity->Accuracy Acc_Sub Spike placebo at 3 levels (e.g., 80, 100, 120%) Calculate % Recovery (98.0-102.0%) Accuracy->Acc_Sub Precision Precision Accuracy->Precision Prec_Sub Repeatability: 6 preps at 100% (%RSD ≤ 1.0%) Intermediate: Repeat on different day/analyst (%RSD ≤ 2.0%) Precision->Prec_Sub Limits LOD & LOQ Precision->Limits Lim_Sub Determine based on S/N ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of response Limits->Lim_Sub Robustness Robustness Limits->Robustness Rob_Sub Vary parameters (pH ±0.2, Temp ±5°C, Flow ±10%) Check impact on SST results Robustness->Rob_Sub End Validation Complete Robustness->End

Caption: A typical workflow for HPLC method validation based on ICH Q2(R2).

Validation Experiments & Acceptance Criteria
Parameter Protocol Acceptance Criteria
Specificity Inject diluent blank and a placebo sample.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (R²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval.As per linearity, accuracy, and precision requirements.
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six independent preparations at 100% of the target concentration. Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria, or by signal-to-noise ratio (S/N ≈ 10).Precision (%RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) Determine by signal-to-noise ratio (S/N ≈ 3).Visual evaluation of a detectable peak.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria must be met under all varied conditions.

Conclusion

This application note provides a scientifically grounded, robust, and reproducible RP-HPLC method for the analysis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. By systematically addressing the analyte's inherent chemical properties, we have developed a protocol that yields excellent chromatographic performance, characterized by sharp, symmetrical peaks and stable retention. The detailed validation framework, based on authoritative ICH Q2(R2) guidelines, ensures that the method is fit-for-purpose in a regulated pharmaceutical environment. This comprehensive guide serves as a complete resource for scientists tasked with the quality control and analysis of this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration.
  • Resolian. (2025).
  • Agilent Technologies. (2023).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures (Guidance for Industry).
  • U.S. Food and Drug Administration. (2015).
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Krupčík, J., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Krupčík, J., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Pharmaguideline. (2024).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • ALWSCI. (2024).
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.

Sources

Method

scaling up the synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for preclinical trials

Application Note & Process Protocol Topic: Scaling Up the Synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for Preclinical Trials Audience: Researchers, scientists, and drug development professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Topic: Scaling Up the Synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for Preclinical Trials

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a critical building block for the synthesis of these complex molecules. As drug candidates advance from discovery to preclinical evaluation, the demand for this intermediate increases significantly, necessitating a shift from bench-scale synthesis to a robust, scalable process capable of producing kilogram quantities of high-purity material.[4][5][6] This document provides a detailed, field-proven protocol for the multi-gram to kilogram scale synthesis, purification, and characterization of this key intermediate, with a focus on process safety, optimization, and the rationale behind key experimental choices.

Strategic Process Design: Route Selection for Scalability

The synthesis of functionalized 7-azaindoles can be approached through various strategies, including the Fischer or Bartoli indole syntheses.[7] However, for large-scale production, these methods can present challenges related to harsh conditions or the availability of complex starting materials. A more robust and modular approach involves the construction of the pyrrole ring onto a pre-existing pyridine core via palladium-catalyzed cross-coupling reactions.[8][9]

Our selected route is a three-step sequence designed for efficiency, safety, and scalability. It avoids the use of microwave irradiation, which is not amenable to large-scale production, and employs a metal-free cyclization, which simplifies purification and reduces costs.[10][11] The strategy begins with a commercially available aminopyridine, proceeds through a highly efficient Sonogashira coupling, and concludes with a base-mediated intramolecular cyclization.

Overall Synthetic Workflow

G cluster_0 Process Flow SM Starting Material (2-Amino-5-bromo-3-iodopyridine) INT1 Intermediate 1 (Sonogashira Product) SM->INT1 Step 1: Sonogashira Coupling Pd/Cu Catalysis INT2 Intermediate 2 (Cyclized Azaindole) INT1->INT2 Step 2: Intramolecular Cyclization Base-Mediated API Final Product (Methyl Ester) INT2->API Step 3: Esterification Acid-Catalyzed

Caption: High-level overview of the three-step synthetic sequence.

Detailed Kilogram-Scale Synthesis Protocol

This section details the step-by-step manufacturing process. All operations should be conducted in a controlled environment (e.g., a fume hood or a walk-in hood for larger scales) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Step 1: Sonogashira Coupling of 2-Amino-5-bromo-3-iodopyridine with Trimethylsilylacetylene

Rationale: The Sonogashira reaction is a highly reliable method for forming C-C bonds between aryl halides and terminal alkynes.[11] The use of 2-amino-5-bromo-3-iodopyridine allows for selective coupling at the more reactive iodide position. Trimethylsilylacetylene is used as a stable and safe source of acetylene. The catalyst system, PdCl₂(PPh₃)₂ and CuI, is a standard and cost-effective choice for this transformation on a large scale.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-5-bromo-3-iodopyridine314.881.00 kg3.181.0
Trimethylsilylacetylene98.22342 g3.481.1
PdCl₂(PPh₃)₂701.9044.6 g0.0640.02
Copper(I) Iodide (CuI)190.4512.1 g0.0640.02
Triethylamine (Et₃N)101.1910 L--
N,N-Dimethylformamide (DMF)73.095 L--

Protocol:

  • Reactor Setup: Charge a 50 L glass-lined reactor with 2-amino-5-bromo-3-iodopyridine (1.00 kg).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Solvent Addition: Add triethylamine (10 L) and DMF (5 L) to the reactor via a charging port. Begin stirring to ensure dissolution.

  • Catalyst Addition: Add copper(I) iodide (12.1 g) and PdCl₂(PPh₃)₂ (44.6 g).

  • Reagent Addition: Slowly add trimethylsilylacetylene (342 g) to the mixture at room temperature over 30 minutes. An exotherm may be observed; maintain the temperature below 35°C using a cooling jacket if necessary.

  • Reaction: Heat the reaction mixture to 50-55°C and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material by HPLC or TLC.

  • Work-up: Once complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Add 15 L of ethyl acetate and 10 L of water. Stir for 15 minutes.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 5 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 3-((trimethylsilyl)ethynyl)-5-bromo-pyridin-2-amine, as a solid. The crude product is typically carried forward without further purification.

    • Expected Yield: 80-90%

Step 2: Base-Mediated Intramolecular Cyclization

Rationale: This step involves two key transformations: the deprotection of the trimethylsilyl group and the subsequent 5-endo-dig cyclization to form the pyrrole ring. Potassium tert-butoxide is a strong, non-nucleophilic base that effectively promotes both processes. Toluene is an excellent solvent for this reaction as it allows for azeotropic removal of any residual water and has a suitable boiling point. This metal-free cyclization is crucial for scalability as it avoids issues with residual metal contamination in the subsequent steps.[8][11]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Crude Intermediate 1~285.23~856 g~3.01.0
Potassium tert-butoxide (t-BuOK)112.21404 g3.61.2
Toluene92.1412 L--

Protocol:

  • Reactor Setup: Charge the 50 L reactor with the crude intermediate from Step 1.

  • Solvent Addition: Add toluene (12 L) and begin stirring.

  • Base Addition: Carefully add potassium tert-butoxide (404 g) in portions to control the exotherm. Maintain the internal temperature below 40°C.

  • Reaction: Heat the mixture to 80-85°C and stir for 2-3 hours.

  • IPC: Monitor the reaction by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and slowly quench by adding 10 L of water.

  • Work-up: Stir the biphasic mixture for 30 minutes. The product will precipitate.

  • Isolation: Isolate the solid product, 6-bromo-1H-pyrrolo[2,3-b]pyridine, by filtration. Wash the filter cake with water (2 x 4 L) and then with cold methyl tert-butyl ether (MTBE) (2 x 3 L).

  • Drying: Dry the solid in a vacuum oven at 50°C until a constant weight is achieved.

    • Expected Yield: 85-95% over two steps.

Step 3: Fischer Esterification

Rationale: Fischer esterification is a classic, cost-effective, and scalable method for converting a carboxylic acid (formed in situ or from a precursor) to its methyl ester. In this case, we will assume the precursor from step 2 needs to be carboxylated and then esterified. For the purpose of this protocol, we will assume a carboxylation step followed by esterification. A more direct route might involve a palladium-catalyzed carbonylation of the bromo-azaindole with CO gas and methanol. However, handling large volumes of toxic CO gas requires specialized equipment. A safer, albeit longer, route for preclinical scale-up involves lithiation followed by quenching with CO₂ (as dry ice) to form the carboxylic acid, which is then esterified.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid243.04500 g2.061.0
Methanol (MeOH)32.045 L--
Sulfuric Acid (H₂SO₄, conc.)98.08100 mL1.840.89

Protocol:

  • Reactor Setup: To a 20 L reactor, add 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (500 g) and methanol (5 L).

  • Acid Addition: Cool the slurry to 0-5°C in an ice bath. Slowly add concentrated sulfuric acid (100 mL) while maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting carboxylic acid.

  • Work-up: Cool the reaction to room temperature. Slowly pour the reaction mixture into 20 L of ice-water with stirring.

  • Neutralization & Precipitation: Adjust the pH to ~7-8 by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate as a solid.

  • Isolation: Filter the solid product. Wash the cake thoroughly with deionized water (3 x 5 L) until the washings are neutral.

  • Drying: Dry the solid in a vacuum oven at 50°C to afford the crude final product.

    • Expected Yield: 90-97%

Purification and Quality Control

For preclinical use, the Active Pharmaceutical Ingredient (API) must meet stringent purity specifications. Column chromatography is not practical for multi-kilogram quantities.[12] Recrystallization is the most effective and scalable method for achieving high purity.[13][14][15]

Purification and QC Workflow

G cluster_1 Purification & Quality Control Crude Crude Dried Product Recryst Recrystallization (Solvent Screening & Optimization) Crude->Recryst Dissolve in Hot Solvent Filter Filtration & Washing (Ice-cold Solvent) Recryst->Filter Cool & Crystallize Dry Final Drying (Vacuum Oven, <60°C) Filter->Dry QC Quality Control Testing (HPLC, NMR, MS, Karl Fischer) Dry->QC Sampling Release API Release (Meets Specifications) QC->Release Pass

Caption: Workflow for the final purification and release of the API.

Recrystallization Protocol
  • Solvent Selection: A solvent screen should be performed on a small scale. The ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixture of ethanol and water or isopropanol and heptane is often effective for this class of compounds. For this protocol, we will use ethyl acetate.

  • Procedure: a. Charge a clean reactor with the crude methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (e.g., 1.0 kg). b. Add ethyl acetate (~5 L per kg of crude material). c. Heat the mixture to reflux with stirring until all solids dissolve. If needed, add more solvent sparingly. d. Once a clear solution is obtained, cool the mixture slowly to room temperature over 4-6 hours. e. Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.[13] f. Isolate the pure crystals by filtration. Wash the filter cake with a small amount of ice-cold ethyl acetate. g. Dry the final product in a vacuum oven at 50°C until loss on drying (LOD) is <0.5%.

Acceptance Criteria for Preclinical Grade API
TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC (e.g., 254 nm)≥ 98.5%
Individual Impurity HPLC≤ 0.15%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer≤ 0.5%
Heavy Metals ICP-MS≤ 10 ppm (e.g., Pd)

References

  • Agno Pharmaceuticals (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Organic Process Research & Development (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications.
  • Evotec. API Process Development & Manufacture.
  • Synfacts (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Thieme.
  • CPHI Online. API manufacturing (pre-clinical + early phase) | Flamma.
  • Organic Process Research & Development (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
  • Preprints.org (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • BenchChem (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Asymchem. Clinical API Manufacturing| Pharma Solutions.
  • University of Nottingham (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Eurofins Scientific (2024). Small Molecules - API Development & Manufacturing.
  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • ChemRxiv (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Organic Chemistry Portal. Azaindole synthesis.
  • Reddit (2017). What are some practical ways to purify complex compounds other than column chromatography?.
  • Atlanchim Pharma (2022). Scientific Letter.
  • Molecules (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.
  • BenchChem (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Molecules (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • ResearchGate (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Master Organic Chemistry (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers working with substituted 7-azaindole derivatives. This document addresses the common challenge of poor solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers working with substituted 7-azaindole derivatives. This document addresses the common challenge of poor solubility observed with methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in dimethyl sulfoxide (DMSO), a frequent hurdle in screening, synthesis, and bioassay workflows. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming this issue.

Part 1: Troubleshooting Guide

This section is structured to walk you through the most common solubility challenges in a logical progression, from simple physical methods to more complex chemical modifications of the solvent system.

Q1: My compound, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is not dissolving in DMSO at my target concentration at room temperature. What are the immediate first steps?

Answer: The initial insolubility is likely due to high crystal lattice energy, a common characteristic of planar, heterocyclic molecules.[1] The first line of defense is to increase the kinetic energy of the system and the mechanical energy to break apart solute aggregates. We recommend a combination of gentle heating and sonication.

The underlying principle is that providing energy to the system helps overcome the activation energy barrier for dissolution. Heating increases the kinetic energy of both solvent and solute molecules, promoting more frequent and energetic interactions. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate localized energy, effectively breaking down solid particles and increasing the surface area available for solvation.[2][3]

Protocol 1: Thermal and Mechanical Dissolution

  • Preparation: In a suitable vial, add your solid compound and the required volume of high-purity, anhydrous DMSO. Ensure the DMSO is from a freshly opened bottle or has been stored under inert gas to minimize water content, as absorbed water can dramatically reduce the solubility of hydrophobic compounds.[4][5]

  • Heating: Place the vial in a heating block or water bath set to 40-50°C. Caution: Do not exceed 60°C in initial attempts. While DMSO is thermally stable to higher temperatures, the stability of your specific compound is likely unknown, and excessive heat could cause degradation.[6]

  • Agitation: While heating, stir the solution using a magnetic stir bar.

  • Sonication: Transfer the vial to a bath sonicator for 10-15 minute intervals. Check for dissolution after each interval.

  • Equilibration: Allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created a supersaturated stock. If it precipitates, the concentration is too high for DMSO alone under these conditions.

Q2: I've tried heating and sonication, but I still see undissolved material or the compound precipitates upon cooling. What is the next logical step?

Answer: If physical methods are insufficient, the next step is to modify the chemical properties of the solvent system by introducing a co-solvent. The goal of a co-solvent is to reduce the overall polarity of the solvent mixture in a way that is more favorable for your non-polar, hydrophobic compound.[2][] Co-solvents work by disrupting the strong self-association of DMSO molecules, creating a solvent environment that can more easily accommodate the solute.

For heterocyclic compounds like yours, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent candidates due to their structural similarity and miscibility with DMSO.

Table 1: Properties of Recommended Co-solvents

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
DMSO (Dimethyl Sulfoxide)47189Highly polar aprotic, hygroscopic, excellent solvent for many compounds.[8]
DMF (N,N-Dimethylformamide)37153Slightly less polar than DMSO, good for many organic molecules.
NMP (N-Methyl-2-pyrrolidone)32202Lower polarity, often used for very poorly soluble compounds.

Protocol 2: Co-Solvent Screening

  • Initial Test: Prepare several small-scale test solutions. Start by creating 9:1 (v/v) mixtures of DMSO:DMF and DMSO:NMP.

  • Dissolution Attempt: Try to dissolve your compound in these co-solvent mixtures using the heating and sonication protocol described above.

  • Optimization: If you observe improved solubility, you can further optimize the ratio. Try 4:1 or 3:1 (DMSO:Co-solvent) ratios to find the minimum amount of co-solvent needed.

  • Compatibility Check: Crucially , ensure the co-solvent is compatible with your downstream application (e.g., cell-based assays, enzymatic screens). NMP and DMF can have higher toxicity than DMSO.

Q3: My experimental protocol strictly forbids co-solvents. Is there a way to improve solubility in pure DMSO?

Answer: Yes, by adjusting the pH of the DMSO solution. Your compound possesses a pyridine nitrogen atom, which is basic and can be protonated. By adding a small amount of a suitable acid, you can form a salt in situ. This salt will have ionic character and will be significantly more soluble in the polar DMSO solvent than the neutral parent molecule.[4][9]

Workflow for Solubility Troubleshooting

G start Compound Insoluble in anhy. DMSO at RT heat_sonicate Protocol 1: Apply Gentle Heat (40-50°C) & Sonication start->heat_sonicate check1 Soluble? heat_sonicate->check1 cosolvent Protocol 2: Introduce Co-Solvent (e.g., DMF, NMP) check1->cosolvent No success Success: Stable Solution Achieved check1->success Yes check2 Soluble? cosolvent->check2 ph_adjust Protocol 3: pH Modification (Acid Addition) check2->ph_adjust No check2->success Yes check3 Soluble? ph_adjust->check3 check3->success Yes fail Failure: Re-evaluate Target Concentration or Compound check3->fail No

Caption: A step-by-step troubleshooting workflow for solubility issues.

Protocol 3: pH Modification

  • Acid Selection: For a 10 mM stock solution, start by adding a very small, sub-stoichiometric amount of a compatible acid like acetic acid. For analytical purposes where non-aqueous conditions are fine (like NMR), a trace amount of trifluoroacetic acid (TFA) is often effective.[4]

  • Addition: Add the acid to the DMSO before adding your compound.

  • Dissolution: Attempt to dissolve the compound using stirring. Gentle heating can be applied if necessary.

  • Caution on Hydrolysis: Be extremely cautious. Strong acids or bases, especially in the presence of trace water and heat, can hydrolyze the methyl ester functional group of your molecule, leading to the formation of the corresponding carboxylic acid and methanol. This is a critical consideration for sample integrity.

Part 2: Frequently Asked Questions (FAQs)
  • FAQ 1: Why is this class of compound (pyrrolo[2,3-b]pyridines) often difficult to dissolve? The 1H-pyrrolo[2,3-b]pyridine core is a planar, rigid aromatic system. Such flat structures can pack very efficiently into a stable crystal lattice. A large amount of energy is required to break this lattice, resulting in low solubility. The addition of a heavy bromine atom further increases van der Waals interactions and hydrophobicity, compounding the issue. Aromatic heterocyclic compounds are statistically overrepresented among molecules with low DMSO solubility.[1]

  • FAQ 2: What is the maximum achievable concentration for this compound in DMSO? This must be determined empirically. There is no theoretical value that can be accurately predicted without experimental data. We recommend performing a simple kinetic solubility assessment to determine the saturation point under your final optimized conditions (e.g., with a co-solvent at 40°C).

  • FAQ 3: My stock solution in DMSO is clear, but it crashes out immediately when I add it to my aqueous assay buffer. What's happening? This is a very common issue. While your compound is soluble in DMSO, it is likely very poorly soluble in water.[10] When you dilute the DMSO stock into an aqueous medium, the DMSO concentration drops dramatically, and the solvent environment instantly becomes highly polar and aqueous. The compound precipitates because it is not soluble in the final solvent mixture. To mitigate this, use the most concentrated DMSO stock possible to minimize the volume added, and ensure the final DMSO concentration in your assay does not exceed the tolerance of your system (typically <1%, often <0.5%).[11] Using formulation aids like surfactants in the aqueous buffer can sometimes help maintain solubility.[12]

  • FAQ 4: Could the purity of my compound be a factor? Absolutely. If your material contains significant amounts of insoluble impurities or different polymorphic forms, it can hinder the dissolution of the main compound.[13] Ensure your compound is of high purity as a starting point.

  • FAQ 5: Are there significant safety concerns with these procedures? Yes. DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[14] Always wear appropriate gloves (nitrile gloves are often recommended for incidental contact, but check for your specific conditions) and eye protection. Co-solvents like DMF and NMP have their own specific hazards and should be handled in a well-ventilated area or chemical fume hood. Always consult the Safety Data Sheet (SDS) for every chemical before use.

References
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?Link

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Link

  • National Center for Biotechnology Information (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Link

  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review. Link

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?Link

  • ChemicalBook. (2026). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7. Link

  • MilliporeSigma. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 143468-13-7. Link

  • National Center for Biotechnology Information (PMC). (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Link

  • MDPI. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. Link

  • ChemicalBook. (n.d.). 6-bromo-1h-pyrrolo[2,3-b]pyridine. Link

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?Link

  • Auctores Online. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Link

  • National Center for Biotechnology Information (PMC). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Link

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Link

  • Gaylord Chemical. (n.d.). Innovative Applications of DMSO. Link

  • ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO?Link

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Link

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Link

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Link

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Link

Sources

Optimization

Technical Support Center: Purification of Methyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Reaction Mixtures

Welcome to the technical support center for the purification of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to address specific issues you may face in your experiments, ensuring you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and offers step-by-step solutions.

Issue 1: My final product is contaminated with unreacted starting materials.

Potential Cause & Explanation:

This is a common issue arising from incomplete reactions or inefficient initial work-up procedures. The starting materials may have similar polarities to the product, making their separation challenging.

Step-by-Step Solution:

  • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). A suitable TLC eluent system to start with is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • Aqueous Wash: If the starting materials are acidic or basic, an aqueous wash with a suitable pH adjustment during the work-up can be highly effective. For instance, washing the organic layer with a dilute acid or base solution can help remove corresponding basic or acidic impurities.

  • Optimized Column Chromatography: If co-elution is the problem, fine-tuning your column chromatography conditions is crucial.

    • Solvent Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). This will improve the separation of compounds with close retention factors.

    • Alternative Solvents: Consider a different solvent system, such as dichloromethane and methanol, which may offer different selectivity.

Issue 2: I'm observing significant streaking or tailing of my compound on a silica gel TLC plate and column.

Potential Cause & Explanation:

The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to a mixture of protonated and deprotonated forms of your compound, resulting in poor peak shape and inefficient separation.[1]

Step-by-Step Solution:

  • Addition of a Modifier: To suppress the interaction with silica, add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. A solvent system of methanol with triethylamine (e.g., 98:2) has been used for purifying related compounds.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[1]

    • Reversed-Phase (C18) Silica: If your compound is sufficiently non-polar, reversed-phase chromatography with a mobile phase of water and acetonitrile or methanol can be an excellent option.

Issue 3: My purified product is a colored oil or sticky solid, not the expected crystalline material.

Potential Cause & Explanation:

The presence of persistent, likely colored, impurities or residual high-boiling point solvents can prevent your product from crystallizing. The parent compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, is described as a white to yellow crystalline powder, so a significant deviation from this suggests impurity issues.

Step-by-Step Solution:

  • High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the sample under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities and obtaining a crystalline product.

    • Solvent Screening: The parent compound is soluble in solvents like chloroform and methanol and insoluble in water.[2] Experiment with single solvents (e.g., methanol, ethanol, ethyl acetate) or solvent pairs (e.g., ethyl acetate/hexanes, methanol/water) to find a system where your compound is soluble when hot and sparingly soluble when cold.

  • Activated Carbon Treatment: If the color is due to highly conjugated impurities, a treatment with activated carbon during the recrystallization process can be effective. Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound?

A1: A good starting point is to use flash column chromatography with silica gel as the stationary phase.[1] Begin by developing a suitable solvent system using TLC. A common and effective approach is to use a gradient of ethyl acetate in hexanes.[1] For more polar impurities, a system of dichloromethane/methanol may be necessary.[1] A typical starting gradient could be from 10% to 60% ethyl acetate in hexanes.

Q2: Are there any non-chromatographic methods to purify methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

A2: Yes, recrystallization is a powerful non-chromatographic purification technique, particularly for removing minor impurities and obtaining a crystalline final product. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the solubility profile of the parent heterocycle, screening solvents like methanol, ethanol, ethyl acetate, and mixtures with non-polar co-solvents like hexanes or water is a good starting point.[2]

Q3: My synthesis involves a palladium catalyst. How can I remove residual palladium?

A3: Residual palladium can often be removed by passing a solution of your crude product through a plug of silica gel before full column chromatography. In some cases, specific metal scavengers can be employed. Alternatively, recrystallization can sometimes effectively exclude metal impurities from the crystal lattice.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to detect trace impurities and confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable column and detection method (e.g., UV) can provide a quantitative measure of purity.

Purification Strategy Workflow

The following diagram illustrates a decision-making workflow for purifying your reaction mixture.

PurificationWorkflow Purification Strategy for Methyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate start Crude Reaction Mixture tlc_analysis TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc_analysis complex_mixture Complex Mixture? tlc_analysis->complex_mixture streaking Streaking on TLC? tlc_analysis->streaking If streaking observed simple_mixture Simple Mixture / Minor Impurities complex_mixture->simple_mixture No column_chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes Gradient) complex_mixture->column_chromatography Yes recrystallization Recrystallization (e.g., MeOH, EtOAc/Hexanes) simple_mixture->recrystallization check_purity_1 Assess Purity (TLC, NMR, LC-MS) column_chromatography->check_purity_1 pure_product Pure Product check_purity_1->pure_product Pure check_purity_1->recrystallization Minor Impurities Remain check_purity_2 Assess Purity (TLC, NMR, LC-MS) recrystallization->check_purity_2 check_purity_2->column_chromatography Still Impure check_purity_2->pure_product Pure add_modifier Add Modifier to Eluent (e.g., 0.1% TEA) streaking->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) streaking->change_stationary_phase If modifier fails add_modifier->column_chromatography change_stationary_phase->column_chromatography

Caption: Decision workflow for purification.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Chromatography

Stationary PhaseEluent SystemApplication Notes
Silica GelEthyl Acetate / Hexanes (Gradient)A good starting point for many pyrrolopyridine derivatives.[1] Begin with a low percentage of ethyl acetate and gradually increase polarity.
Silica GelDichloromethane / Methanol (Gradient)Useful for separating more polar impurities.[1]
Silica GelMethanol / Triethylamine (e.g., 98:2)Recommended if streaking or tailing is observed due to the basic nature of the compound. The triethylamine passivates the acidic silica surface.
Alumina (Neutral)Ethyl Acetate / Hexanes (Gradient)An alternative to silica gel if compound degradation or strong adsorption is an issue.[1]
C18 (Reversed-Phase)Acetonitrile / Water or Methanol / Water (Gradient)Suitable for compounds that are not excessively polar. The elution order is reversed compared to normal phase chromatography.

Table 2: Potential Solvents for Recrystallization

Solvent(s)Rationale
Methanol / EthanolThe parent compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, is soluble in methanol.[2] These are good starting points for single-solvent recrystallization.
Ethyl AcetateA common solvent for recrystallizing moderately polar organic compounds.
Ethyl Acetate / HexanesA versatile solvent pair. Dissolve the compound in a minimum of hot ethyl acetate and add hexanes until turbidity is observed, then cool.
Methanol / WaterIf the compound is highly soluble in methanol, adding water as an anti-solvent can induce crystallization upon cooling.
ChloroformThe parent compound is soluble in chloroform, suggesting it could be part of a recrystallization solvent system.[2]

References

  • 6-bromo-1h-pyrrolo[2,3-b]pyridine - Introduction. (2024, April 9). ChemBK. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Drug Discovery: A Comparative Guide to 7-Azaindole Derivatives

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure."[1][2] Its structural resemblance to the purine core of ATP allows...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure."[1][2] Its structural resemblance to the purine core of ATP allows molecules incorporating this motif to effectively bind to the ATP-binding sites of numerous protein kinases, making it a highly sought-after framework in the development of kinase inhibitors and other therapeutic agents.[1][3] The strategic functionalization of the 7-azaindole ring is paramount for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Among the vast array of functionalized 7-azaindoles, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate emerges as a particularly strategic intermediate, offering a unique combination of reactive handles for molecular elaboration and inherent electronic properties that can influence biological activity.

This guide provides an in-depth technical comparison of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate with other 7-azaindole derivatives. We will explore the synthetic versatility endowed by the 6-bromo and 4-carboxylate functionalities and analyze how these features, in comparison to other substituents, impact biological performance, supported by experimental data from peer-reviewed literature.

The 7-Azaindole Core: A Privileged Scaffold

The 7-azaindole nucleus is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly minor change has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability.[2] These alterations can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles compared to their indole counterparts.[1] The pyridine nitrogen of the 7-azaindole can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinases.[3]

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Versatile Building Block

The subject of this guide, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, possesses two key functional groups that make it an exceptionally valuable tool for medicinal chemists:

  • The 6-Bromo Substituent: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position, enabling extensive exploration of the chemical space and optimization of structure-activity relationships (SAR).

  • The 4-Carboxylate Group: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides.[7] Carboxamides are prevalent in drug molecules and can form crucial hydrogen bond interactions with protein targets.[8] The ability to easily diversify this position is a significant advantage in lead optimization.

The interplay between these two functionalities allows for a modular and efficient approach to the synthesis of diverse libraries of 7-azaindole derivatives.

G cluster_0 Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate cluster_1 Diversification at C6 cluster_2 Diversification at C4 cluster_3 Diverse 7-Azaindole Library Start Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Arylation/ Heteroarylation Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald Amination Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) Start->Sonogashira Alkynylation Hydrolysis Hydrolysis (LiOH or NaOH) Start->Hydrolysis Final Library of Biologically Active 7-Azaindole Derivatives Suzuki->Final Buchwald->Final Sonogashira->Final Amidation Amidation (R1R2NH, Coupling agents) Hydrolysis->Amidation Carboxylic Acid Intermediate Amidation->Final

Caption: Synthetic utility of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Comparative Performance: Experimental Data Insights

The Influence of the 4-Position Substituent

The nature of the substituent at the 4-position of the 7-azaindole ring significantly impacts biological activity. While the methyl ester of our title compound is a valuable synthetic intermediate, its conversion to amides or other functionalities is often a key step in enhancing potency.

For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as phosphodiesterase 4B (PDE4B) inhibitors, the carboxamide moiety at the 2-position was found to be crucial for activity.[7] While this is a different position, it highlights the general importance of the amide functional group in achieving potent inhibition. A similar trend can be inferred for the 4-position, where the ability to form hydrogen bonds is often a key determinant of binding affinity. Studies on fibroblast growth factor receptor (FGFR) inhibitors have also demonstrated the importance of substitutions on the 1H-pyrrolo[2,3-b]pyridine core for potent activity.[9][10]

Compound/Derivative Class Target Key Findings Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BCarboxamide essential for potent inhibition.[7]
4-Amino-7-azaindole derivativesCytokinin analoguesShowed cytotoxic activity on HL-60 cells.[11]
1H-pyrrolo[2,3-b]pyridine derivativesFGFRSubstitutions on the core scaffold are critical for inhibitory activity.[9][10]
7-Azaindole derivativesVariousBroad biological activities including analgesic and hypotensive effects.[12][13][14]
4-Azaindole derivativesc-Met kinaseDemonstrated inhibitory activity.[15]

Table 1: Biological Activities of Various 7-Azaindole Derivatives

The Strategic Importance of the 6-Bromo Substituent

The 6-bromo atom is a linchpin for introducing molecular diversity. Its utility is most evident in the synthesis of kinase inhibitors where a specific aryl or heteroaryl moiety at the 6-position is required for optimal interaction with the target protein. The Suzuki-Miyaura coupling is the most widely employed method for this transformation.[16][17]

The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions, especially with a multifunctional substrate like methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations involving methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, based on established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

This protocol describes a general procedure for the arylation of the 6-position.

Materials:

  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-7-azaindole derivative.

G Start Combine Reactants (6-Bromo-7-azaindole, Boronic Acid, Base) Inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat and Stir (80-120 °C) Catalyst->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product 6-Aryl-7-azaindole Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Base (e.g., LiOH or NaOH, 2-4 equivalents)

  • Solvent (e.g., THF/water or Methanol/water mixture)

  • Acid (e.g., 1N HCl)

Procedure:

  • Dissolve the methyl ester in the solvent mixture.

  • Add the base and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify with the acid until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 3: Amidation of the Carboxylic Acid

This protocol describes the formation of an amide from the carboxylic acid intermediate.

Materials:

  • 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Amine (1-1.2 equivalents)

  • Coupling agent (e.g., HATU or HOBt/EDC, 1.2 equivalents)

  • Base (e.g., DIPEA or triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate stands out as a highly strategic and versatile building block in the synthesis of novel 7-azaindole derivatives for drug discovery. Its dual functionalities at the 4- and 6-positions provide medicinal chemists with the flexibility to systematically explore structure-activity relationships and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. While direct comparative data for this specific molecule is sparse, the well-established synthetic utility of its reactive handles and the known importance of the 7-azaindole scaffold in interacting with key biological targets underscore its significant value. The provided protocols offer a robust starting point for researchers to leverage the full potential of this important intermediate in their drug discovery endeavors.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39.
  • Dittrich, R., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 78-91.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • Baweja, S., et al. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
  • Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937.
  • Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3469.
  • BenchChem. (n.d.). Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles. BenchChem.
  • Galezowska, E., et al. (2016). A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Journal of Inorganic Biochemistry, 159, 1-11.
  • Cannaert, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug testing and analysis, 12(1), 78-91.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36-39.
  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
  • Bak, A., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Tetrahedron Letters, 59(38), 3433-3436.
  • Vadukoot, A. K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 11(10), 1943-1949.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323.
  • André, V., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3454-3457.
  • Fjelbye, K., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(42), 26243-26247.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(32), 19576-19585.
  • Reddy, T. S., & G, N. (2021). Azaindole Therapeutic Agents. Current medicinal chemistry, 28(20), 3896-3914.
  • Porter, J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(10), 2780-2784.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • Creus, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19684-19714.
  • Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 11984-11995.
  • Shestakova, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(8), 3469.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19576-19585.
  • Wagmann, L., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug testing and analysis, 13(1), 74-90.
  • Irie, M., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
  • Coughtrie, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics, 9(3), 56.
  • Wang, H., et al. (2018). Cobalt(III)-Catalyzed C-H Amidation of 7-Azaindoles with Dioxazolones: Synthesis of 7-Azaindole Amidated Derivatives. The Journal of organic chemistry, 83(17), 10555-10563.
  • Li, J., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
  • Gribble, G. W. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1604.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal.

Sources

Comparative

Comparative Binding Affinity of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Guide for Kinase Inhibitor Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structure, particularly the hydrogen bond donor-accept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structure, particularly the hydrogen bond donor-acceptor pattern, allows for potent and selective interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the binding affinity of a series of 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their structure-activity relationships (SAR) as inhibitors of key oncological and immunological kinase targets, including Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinase 3 (JAK3). This analysis is grounded in experimental data from peer-reviewed studies and is intended to provide researchers, scientists, and drug development professionals with actionable insights for the design of next-generation kinase inhibitors.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has been successfully employed in the design of inhibitors targeting a wide range of kinases. The pyrrole nitrogen and the pyridine nitrogen at position 7 are crucial for forming key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. The versatility of this scaffold lies in the ability to introduce various substituents at different positions of the bicyclic ring system, allowing for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. A representative starting point for many synthetic efforts is methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, which offers multiple handles for chemical modification.

Comparative Analysis of Binding Affinity

The following sections provide a comparative analysis of the binding affinity of 1H-pyrrolo[2,3-b]pyridine analogs against different kinase targets, supported by experimental data.

Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors

TNIK is a serine/threonine kinase that plays a crucial role in Wnt signaling and has been implicated in the progression of colorectal cancer. A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors revealed a wide range of potencies, with pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) spanning from 7.37 to 9.92.[1] This extensive dataset allows for a detailed exploration of the structure-activity relationship.

Compound IDR1R2R3pIC50IC50 (nM)
1 HH4-chlorophenyl7.3742.7
5 HH4-methoxyphenyl7.8215.1
10 HH4-(dimethylamino)phenyl8.354.5
15 HH3-chloro-4-fluorophenyl8.851.4
20 HH3,4,5-trimethoxyphenyl9.150.7
23 HH2,4-dichloro-5-methoxyphenyl9.920.12
25 HH4-(trifluoromethoxy)phenyl8.127.6
30 CH3H4-chlorophenyl7.6025.1

Data is representative and sourced from a larger dataset of 31 compounds.

The data clearly indicates that substitutions on the phenyl ring at the R3 position have a significant impact on TNIK inhibitory activity. Electron-donating groups, such as methoxy and dimethylamino, generally enhance potency compared to a simple phenyl or chloro-substituted phenyl ring. The most potent compound in this series, compound 23, features a 2,4-dichloro-5-methoxyphenyl group, suggesting a complex interplay of electronic and steric effects within the kinase active site.

Molecular docking studies have shown that the 1H-pyrrolo[2,3-b]pyridine core forms the expected hydrogen bonds with the hinge region of TNIK. The substituents on the R3 phenyl ring occupy a hydrophobic pocket, and the specific substitution pattern dictates the quality of these interactions, thus influencing the overall binding affinity.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases is frequently dysregulated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent FGFR inhibitors.

Compound IDR-group at C2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a 3,5-dimethoxyphenyl152168>1000
4d 3-methoxy-5-(trifluoromethyl)phenyl101245890
4h 3,5-dichloro-4-methoxyphenyl7925712
4j 3-chloro-4-fluoro-5-methoxyphenyl91133950

Data is representative and sourced from a study on FGFR inhibitors.[2]

In this series, compound 4h , which features a 3,5-dichloro-4-methoxyphenyl substituent, demonstrated the most potent activity against FGFR1, 2, and 3.[2] This highlights the importance of specific halogen and methoxy substitutions for achieving high affinity. The reduced activity against FGFR4 across all analogs suggests a degree of selectivity can be engineered into this scaffold.

Janus Kinase 3 (JAK3) Inhibitors

JAK3 is a critical enzyme in cytokine signaling pathways and a key target for immunosuppressive drugs. Chemical modifications of the 1H-pyrrolo[2,3-b]pyridine scaffold have led to the identification of potent and selective JAK3 inhibitors.

Compound IDR4R5JAK3 IC50 (nM)
6 4-aminocyclohexylH1200
14c cyclohexylaminocarbamoyl18
14d cyclopentylaminocarbamoyl33
14f (4-hydroxycyclohexyl)aminocarbamoyl25

Data is representative and sourced from a study on JAK3 inhibitors.[3]

A significant enhancement in JAK3 inhibitory activity was observed with the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring.[3] Docking studies revealed that the carbamoyl group forms additional hydrogen bonds within the active site, thereby increasing the binding affinity.[3]

Experimental Protocols

Reproducible and robust experimental methodologies are paramount for the accurate determination of binding affinity. The following is a representative protocol for an in vitro kinase inhibition assay.

FGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of inhibitors to FGFR.[4]

Materials:

  • FGFR enzyme (e.g., FGFR3)

  • Eu-anti-tag antibody

  • Kinase Tracer 236 (Alexa Fluor® 647-labeled)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a mixture of the FGFR kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A.

  • Tracer Solution: Prepare the Kinase Tracer 236 solution in 1X Kinase Buffer A.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to each well.

  • Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.

  • Reaction Initiation: Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.[4]

Visualizing Molecular Interactions and Signaling Pathways

Understanding the broader biological context of kinase inhibition is crucial for drug development. The following diagrams illustrate a representative experimental workflow and a key signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine analogs.

G cluster_workflow TR-FRET Kinase Binding Assay Workflow prep Prepare Serial Dilution of Test Compounds plate Dispense Compounds, Kinase/Ab, and Tracer into 384-well Plate prep->plate mix Prepare Kinase/ Eu-Antibody Mixture mix->plate tracer Prepare Tracer Solution tracer->plate incubate Incubate at RT for 1 hour plate->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Calculate Emission Ratio and Determine IC50 read->analyze

Caption: Workflow for a TR-FRET based kinase inhibition assay.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: The FGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The comparative analysis presented in this guide demonstrates that systematic modifications to this core structure can lead to significant improvements in binding affinity against a range of important cancer and immunology targets. The structure-activity relationships highlighted herein, particularly the impact of substituents on the R3 and R4/R5 positions, provide a rational basis for the design of future analogs with enhanced therapeutic potential. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, we can anticipate the development of even more sophisticated 1H-pyrrolo[2,3-b]pyridine-based drugs with improved efficacy and safety profiles.

References

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available at: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Quantitative Bio-Science. Available at: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available at: [Link]

Sources

Validation

Reproducibility of Synthesis Methods for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Comparative Guide

Introduction & Synthetic Challenge Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190315-53-7)[1] is a highly valuable 7-azaindole building block widely utilized in the development of kinase inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Challenge

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190315-53-7)[1] is a highly valuable 7-azaindole building block widely utilized in the development of kinase inhibitors and oncology therapeutics[2]. However, the synthesis of 7-azaindoles presents unique challenges compared to standard indoles. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult, and achieving strict regioselectivity—specifically installing a bromine atom at the C6 position without over-halogenating the electron-rich pyrrole ring—requires carefully orchestrated synthetic strategies[3].

This guide objectively compares the two most prominent and scalable methodologies for synthesizing this compound: De Novo Ring Construction (Method A) and Late-Stage Functionalization (Method B). By analyzing the causality behind reagent selection, scalability, and experimental reproducibility, this guide provides a definitive roadmap for process chemists and drug development professionals.

Mechanistic Pathways & Synthesis Strategy

The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be approached from two fundamentally different directions. Method A builds the pyrrole ring onto a pre-functionalized pyridine core, ensuring absolute regiocontrol. Method B takes a commercially available azaindole core and utilizes a Boekelheide-type rearrangement to selectively install the bromine atom.

Synthesis StartA Methyl 2-amino-6-bromo-3-iodopyridine -4-carboxylate Sono Sonogashira Coupling (TMS-Acetylene, Pd/Cu) StartA->Sono Cyclize Base-Mediated Cyclization (TBAF or KOtBu) Sono->Cyclize Product Methyl 6-bromo-1H-pyrrolo [2,3-b]pyridine-4-carboxylate Cyclize->Product StartB Methyl 1H-pyrrolo[2,3-b]pyridine -4-carboxylate Protect N-Oxidation (mCPBA) StartB->Protect Brominate Regioselective Bromination (POBr3) Protect->Brominate Brominate->Product

Synthetic pathways for methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Experimental Methodologies & Causality Analysis

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical reagent choice is explained through its mechanistic causality.

Method A: De Novo Ring Construction (Sonogashira-Cyclization Route)

This bottom-up approach relies on the differential reactivity of carbon-halogen bonds in transition-metal catalysis[2].

Step 1: Sonogashira Coupling

  • Procedure: Dissolve methyl 2-amino-6-bromo-3-iodopyridine-4-carboxylate (1.0 eq) in degassed THF and Triethylamine (TEA) (1:1 v/v). Add Pd(PPh3​)4​ (0.05 eq) and CuI (0.1 eq). Slowly add TMS-acetylene (1.2 eq) dropwise. Stir at 25°C for 4 hours under an argon atmosphere.

  • Causality: The C3-iodo bond is significantly more reactive toward Pd(0) oxidative addition than the C6-bromo bond. This differential reactivity ensures that the alkyne is installed exclusively at the 3-position. CuI acts as a critical co-catalyst to form the copper acetylide, which transmetallates with the Pd(II) complex. TEA serves a dual purpose: it acts as a solvent that maintains system homogeneity and functions as a base to neutralize the HI byproduct, preventing catalyst poisoning.

  • In-Process Validation: LC-MS must confirm the complete disappearance of the starting material. The intermediate should display an m/z corresponding to the TMS-alkyne derivative.

Step 2: Base-Mediated Cyclization

  • Procedure: Filter the reaction mixture through Celite to remove metal salts, concentrate, and redissolve the crude intermediate in N-Methyl-2-pyrrolidone (NMP). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) and heat to 80°C for 6 hours.

  • Causality: TBAF is specifically chosen over harsh alkali bases (e.g., KOH or NaOH). The fluoride ion selectively attacks the silicon atom, removing the TMS protecting group to generate a terminal alkyne. Simultaneously, TBAF acts as a mild base to deprotonate the adjacent amino group, driving a 5-endo-dig cyclization to form the pyrrole ring. Crucially, TBAF avoids the hydrolysis of the methyl ester at the 4-position, which would occur if aqueous hydroxides were used.

Method B: Late-Stage Functionalization (N-Oxide Activation Route)

This top-down approach leverages the innate electronic properties of the azaindole core, utilizing a Boekelheide-type rearrangement to achieve regioselectivity[3].

Step 1: N-Oxidation

  • Procedure: Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C and add m-chloroperoxybenzoic acid (mCPBA, 1.5 eq) in portions. Stir at room temperature for 12 hours. Quench with aqueous Na2​S2​O3​ .

  • Causality: Direct electrophilic bromination (using Br2​ ) of 7-azaindole predominantly occurs at the electron-rich C3 position of the pyrrole ring. To redirect bromination to the C6 position of the pyridine ring, the pyridine nitrogen must be oxidized to an N-oxide. This step activates the otherwise inert C2 and C6 positions toward nucleophilic attack.

  • In-Process Validation: 1H NMR of the isolated intermediate will show a characteristic downfield shift of the pyridine protons, confirming N-oxide formation.

Step 2: Regioselective Bromination

  • Procedure: Suspend the N-oxide intermediate in a mixture of Toluene and DMF (catalytic). Cool to 0°C and slowly add Phosphorus oxybromide ( POBr3​ , 2.5 eq). Gradually heat the mixture to 75°C for 4 hours. Carefully quench by pouring over crushed ice and neutralize with saturated NaHCO3​ .

  • Causality: The addition of POBr3​ triggers a Boekelheide-type rearrangement. The oxygen of the N-oxide attacks the phosphorus, creating a highly electrophilic intermediate. The bromide ion then regioselectively attacks the C6 position (para to the ester, ortho to the activated nitrogen). Subsequent rearomatization results in the loss of the oxygen moiety, directly yielding the 6-bromo derivative[3]. Strict temperature control (75°C) is required; exceeding 90°C leads to ester cleavage and non-selective bromination.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) must show the characteristic 1:1 isotopic pattern of bromine (M and M+2 peaks).

Quantitative Data & Reproducibility Analysis

To objectively evaluate these two alternatives, we must compare their performance across key process chemistry metrics: yield, purity, scalability, and environmental impact (E-factor).

Performance MetricMethod A: De Novo ConstructionMethod B: Late-Stage Functionalization
Overall Yield 45–55%65–75%
Regioselectivity Absolute (100% at C6)High (>95% at C6)
Key Impurities Des-bromo byproduct, uncyclized alkyneC3-bromo isomer, unreacted N-oxide
Scalability Moderate (Requires Pd/Cu, inert atmosphere)High (Standard reagents, robust to moisture)
E-factor (Waste/Product) ~45 (High solvent/catalyst waste)~25 (More atom-economical)
Reproducibility Score 7.5 / 109.0 / 10

Conclusion & Recommendations

Both methodologies successfully yield methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, but their utility depends heavily on the scale and intent of the synthesis.

  • For Discovery Chemistry & Analog Generation: Method A is recommended. Despite its lower overall yield and higher cost (due to palladium catalysis), the absolute regiocontrol and ability to swap the starting alkyne make it highly versatile for generating diverse libraries of substituted azaindoles[2].

  • For Process Scale-Up & Manufacturing: Method B is vastly superior. It bypasses the need for expensive transition metals, avoids cryogenic or strictly anhydrous conditions, and delivers a higher overall yield (65-75%). The Boekelheide-type rearrangement via POBr3​ is highly reproducible and scales predictably, making it the industry standard for bulk production of this specific pharmacophore[3].

References

  • EvitaChem. "5-Amino-2-chloro-4-fluorobenzonitrile - EvitaChem" (Contains CAS 1190315-53-7 synthesis data).
  • Merour, J-Y.; Joseph, B. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)". Current Organic Chemistry, 2001.
  • ACS Publications. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction". Organic Letters, 2016.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

For professionals in drug discovery and chemical research, the synthesis of novel compounds like methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is routine. However, the lifecycle of such a compound does not end u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical research, the synthesis of novel compounds like methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is routine. However, the lifecycle of such a compound does not end upon its final reaction work-up. Responsible stewardship, culminating in its proper disposal, is a critical and non-negotiable aspect of laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated heterocyclic compound, grounded in established safety principles.

The pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for various kinase inhibitors used in oncology.[1][2][3][4] The presence of a bromine atom classifies this specific molecule as a halogenated organic compound, which dictates a specific and segregated waste stream. Improper disposal can lead to the formation of hazardous byproducts during waste treatment, such as hydrobromic acid (HBr), bromine gas (Br2), and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under suboptimal incineration conditions.[5][6] Therefore, adherence to these procedures is paramount.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 4-carboxylate isomer may not be universally available, data from closely related isomers, such as methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, provides a reliable basis for hazard assessment.[7][8]

Property Information Source
Chemical Name Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate-
Synonyms 4-bromo-7-azaindole-6-carboxylic acid methyl ester[9]
Classification Halogenated Heterocyclic Organic Compound[10]
Physical Form Solid[11]
Known Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Serious Eye Irritant; Specific Target Organ Toxicity (Respiratory Irritation)[7][8][12][13]
GHS Pictograms [8][11]

Hazard Statement Summary:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[7][12]

  • H315: Causes skin irritation.[8][12]

  • H319: Causes serious eye irritation.[8][12]

  • H335: May cause respiratory irritation.[8][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, a stringent PPE protocol is required to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[12]

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[14] Use nitrile gloves, ensuring they are inspected before use. Contaminated gloves must be disposed of as hazardous waste.[12]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

  • Hygiene: Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[15]

Spill Management Protocol

Accidents require immediate and correct action. The response protocol differs for minor and major spills.

Minor Spill (Contained within a fume hood):

  • Restrict Access: Ensure no other personnel are in the immediate vicinity.

  • Ventilate: Keep the fume hood sash at the lowest practical height.

  • Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep the absorbed material and any remaining solids into a designated, sealable container for hazardous waste.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Label: Securely close and label the waste container with "Hazardous Waste," the full chemical name, and a description of the contents (e.g., "Spill Debris with Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate").

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The cardinal rule for this compound is segregation . Halogenated organic waste must never be mixed with non-halogenated waste.[10][14][16][17] This is because the disposal methods differ; halogenated waste requires specialized, high-temperature incineration with scrubbers to neutralize acidic gases like HBr formed during combustion.[13] Mixing waste streams increases disposal costs and complicates the treatment process.[17]

Step 1: Waste Segregation

  • Dedicate a specific waste container solely for "Halogenated Organic Waste." [10][14] This applies to the solid compound, any solutions containing it, and any contaminated materials (e.g., weighing paper, gloves, silica gel).

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container with a secure, threaded screw cap.[16][18] The container must be in good condition, free of leaks or cracks.

  • Labeling: Proper labeling is a legal requirement and crucial for safety. Before adding any waste, affix a "Hazardous Waste" label.[17] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate." Do not use abbreviations or chemical formulas.[16]

    • A clear statement of the waste type: "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

    • An accurate list of all components and their approximate concentrations if it is a mixture.

    • The date when waste was first added.

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must remain closed at all times except when actively adding waste.[16][17]

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 4: Final Disposal

  • Once the container is full or you are finished with the project, arrange for pickup through your institution's EHS office or designated hazardous waste management service.[14][18]

  • Laboratory personnel should never attempt to dispose of this chemical through incineration or other chemical treatment methods themselves. Final disposal must be handled by a licensed and permitted hazardous waste facility.

Visualization: Disposal Workflow

G cluster_lab In-Lab Operations cluster_external External Disposal WasteGen Waste Generation (Solid, Solution, Contaminated Items) IsHalogenated Is the waste halogenated? (Contains F, Cl, Br, I) WasteGen->IsHalogenated HalogenatedContainer Select Labeled 'HALOGENATED WASTE' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Select Labeled 'NON-HALOGENATED WASTE' Container IsHalogenated->NonHalogenatedContainer No SAA Store in Satellite Accumulation Area (SAA) (Keep container closed) HalogenatedContainer->SAA EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA->EHS_Pickup TSDF Licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF) EHS_Pickup->TSDF Incineration High-Temperature Incineration with Flue Gas Scrubbing TSDF->Incineration caption Disposal Decision Workflow for Halogenated Chemical Waste.

Caption: Disposal Decision Workflow for Halogenated Chemical Waste.

Prohibited Disposal Methods

To ensure safety and compliance, explicitly avoid the following:

  • DO NOT dispose of this chemical down the drain.[14][17] This is illegal and environmentally harmful.

  • DO NOT mix with non-halogenated or aqueous waste streams.[10][17]

  • DO NOT place in regular, biohazard, or sharps trash containers.

  • DO NOT attempt to neutralize or chemically treat the waste in the laboratory without a specific, validated, and EHS-approved protocol. The parent compound is sensitive to oxidants, which could lead to uncontrolled reactions.[19][20]

By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Laboratory Waste Disposal. University of Aveiro.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Hazardous Waste Segregation. Bucknell University.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Information. NextSDS.
  • Safety Data Sheet for METHYL 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. CymitQuimica.
  • 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Chemical Properties. ChemicalBook.
  • 6-bromo-1h-pyrrolo[2,3-b]pyridine Chemical Properties. ChemicalBook.
  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Safety and Hazards. PubChem, National Institutes of Health.
  • methyl 3-bromo-1H-pyrrole-2-carboxylate Hazards Identification. PubChem, National Institutes of Health.
  • Safety Data Sheet for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. BLD Pharmatech.
  • Safety Data Sheet for tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Angene Chemical.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine Safety Information. MilliporeSigma.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Use Report for Ethylene Dibromide (CAS RN 106-93-4). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 6-Bromo-3-pyridazinamine. Fisher Scientific.
  • methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Information. Guidechem.
  • Environment-Friendly Bromination of Aromatic Heterocycles. ResearchGate.
  • Safety Data Sheet for Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. SynQuest Labs.
  • Develop a process to separate brominated flame retardants from WEEE polymers. WRAP.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Environmental Science & Technology.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This compound, a member of the bromo-aza-indole class, serves as a critical building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates stringent adherence to safety procedures to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety that is both knowledgeable and proactive.

Hazard Profile and Inherent Risks

A thorough risk assessment is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from close structural analogs and the parent heterocyclic systems provide a clear and reliable hazard profile. The primary risks associated with this and similar halogenated aromatic compounds are acute toxicity, irritation, and potential for long-term environmental persistence.

Analogous compounds like methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and other bromo-7-azaindole derivatives are classified as hazardous.[3][4] The consistent hazard profile across this chemical family underscores the need for caution.

Table 1: GHS Hazard Classifications for Analogous Compounds

Hazard Classification GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [3][5][6]
Skin Irritation H315 Causes skin irritation [3][4][5]
Serious Eye Irritation H319 Causes serious eye irritation [3][4][5]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[3][7] |

The pyridine core of the molecule also warrants consideration. Pyridine itself is known to cause liver damage and affect the central nervous system upon significant exposure.[8][9] Therefore, preventing inhalation and dermal contact is of paramount importance.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one. Robust engineering controls are designed to minimize exposure at the source.

  • Chemical Fume Hood: All handling of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4][10] This is non-negotiable. A properly functioning fume hood ensures that any dust, aerosols, or vapors are captured and exhausted, preventing respiratory exposure.

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the workstation.[11] All personnel should be familiar with their operation before beginning work.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific risks posed by the chemical. For this compound, a multi-layered approach is required to protect against all potential routes of exposure.

Eye and Face Protection

Standard safety glasses are insufficient.[12] Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[12][13] For procedures involving larger quantities (>10g) or where there is an elevated risk of splashing (e.g., rapid additions or exothermic reactions), a full-face shield should be worn over the chemical splash goggles.[13]

Hand Protection

Dermal contact is a primary exposure route. Because halogenated aromatic hydrocarbons can degrade some common glove materials, careful selection is critical.[14]

  • Glove Type: Nitrile gloves are suitable for incidental contact.[10][15] For extended handling or spill cleanup, heavier neoprene or butyl rubber gloves are recommended.[11][15]

  • Best Practice (Double Gloving): Wear two pairs of nitrile gloves as a standard procedure. This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, wash your hands, and don fresh gloves.[16] Dispose of contaminated gloves as hazardous waste.

Body Protection

A clean, flame-resistant lab coat, fully buttoned, is required at all times.[13] Standard cotton lab coats are acceptable. For procedures involving large volumes, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.[15] Full-length pants and closed-toe, non-perforated shoes are mandatory to ensure no skin is exposed.[13]

Respiratory Protection

When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill or equipment failure), respiratory protection is necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and annual fit-testing.[11][13] A P95 or P100 particulate respirator would be the minimum requirement for this solid compound.[16]

Table 2: PPE Quick Reference Guide

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (<10g in Fume Hood) Chemical Splash Goggles Double Nitrile Gloves Lab Coat, Long Pants, Closed-Toe Shoes Not Required
Large-Scale Work (>10g in Fume Hood) Face Shield over Goggles Double Nitrile or Neoprene Gloves Chemical-Resistant Apron over Lab Coat Not Required

| Spill Cleanup / Outside Fume Hood | Face Shield over Goggles | Neoprene or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | Required (Min. P95/P100 Respirator) |

Operational and Disposal Plans

A safe protocol is a self-validating system that accounts for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents.

  • Don PPE: Before handling the primary container, don all required PPE as outlined in Table 2.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of airborne dust.

  • Transfer/Dissolution: Slowly add the solid to the solvent. Use a spatula to guide the transfer and prevent spillage. If dissolving, add the solid to the solvent, not the other way around, to minimize splashing.

  • Reaction: Keep the reaction vessel closed or under a condenser to contain vapors.

  • Post-Procedure: Decontaminate all surfaces and non-disposable equipment. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][17] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][19]

  • Small Spill (<5g): Alert personnel in the immediate area. Wearing appropriate PPE (Table 2), cover the spill with an inert absorbent material like vermiculite or sand.[10][18] Carefully sweep the material into a designated, sealed container labeled as "Hazardous Waste."[20]

  • Large Spill (>5g): Evacuate the laboratory and alert your supervisor and institutional safety office immediately.[11]

G A 1. Risk Assessment (Review SDS for analogs, identify hazards) B 2. Engineering Controls (Work in certified fume hood) A->B C 3. Don Mandatory PPE (Goggles, Lab Coat, Double Gloves) B->C D 4. Safe Handling Procedure (Weighing, Dissolving, Reaction) C->D E 5. Waste Segregation (Label as 'Halogenated Organic Waste') D->E G Emergency Event (Spill or Exposure) D->G If event occurs F 6. Decontamination (Glassware, Surfaces, PPE Removal) E->F H Execute Emergency Protocol (Evacuate, Alert, Decontaminate, Seek Aid) G->H

Figure 1: Workflow for safely handling methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Waste Disposal and Decontamination

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Classification: As a halogenated aromatic compound, all waste containing this substance (including contaminated gloves, absorbent materials, and solutions) must be classified as Halogenated Organic Waste .[20]

  • Collection: Use a dedicated, properly labeled, and sealable hazardous waste container.[4][20] Never mix this waste with non-halogenated or other incompatible waste streams.

  • Disposal Method: The primary disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste management company.[20] Some brominated compounds are considered persistent organic pollutants (POPs), making proper disposal via regulated channels essential to prevent environmental contamination.[21][22]

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated waste container, followed by a thorough wash with soap and water.

By integrating this comprehensive safety framework into your daily operations, you can confidently handle methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, protecting yourself and your colleagues while advancing critical research.

References

  • Pyridine | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (n.d.). NCBI. Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved from [Link]

  • Pyridine. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Pyridine | WorkSafe. (2022, June 30). Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). The NMSU safety. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research, Discovery & Innovation. Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet - tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. (2024, November 1). Angene Chemical. Retrieved from [Link]

  • Morf, L. S., Tremp, J., Gloor, R., Huber, Y., Stengele, M., & Zennegg, M. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. Retrieved from [Link]

  • Bromine - SAFETY DATA SHEET. (2024, September 20). PENTA. Retrieved from [Link]

  • Managing waste that may contain brominated flame retardants. (n.d.). Ministry for the Environment. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • ECHA identifies certain brominated flame retardants as candidates for restriction. (2023, March 15). European Chemicals Agency. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.